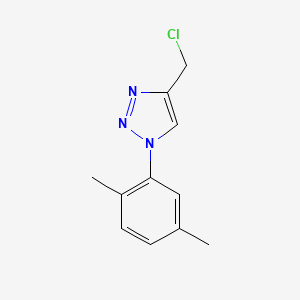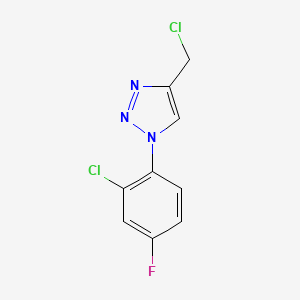![molecular formula C12H14ClN3 B1467445 4-(chloromethyl)-1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole CAS No. 1248047-90-6](/img/structure/B1467445.png)
4-(chloromethyl)-1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole (CMPT) is an organic compound belonging to the family of triazoles. It is primarily used in the synthesis of pharmaceuticals and other organic compounds, as well as in scientific research applications. CMPT has a wide range of applications in the field of chemistry, including its use as a catalyst, a ligand, a reagent, and a building block for organic synthesis. It is also used in the synthesis of various drug molecules and other organic compounds.
科学的研究の応用
Pharmacological Applications
Triazoles are recognized for their wide-ranging biological activities, offering potential as therapeutics in antimicrobial, anticancer, and antiviral applications. The synthesis of 1,2,3- and 1,2,4-triazole derivatives has been the subject of intense research due to their stability and diverse pharmacological properties. These compounds have been explored for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. Notably, the triazole ring has been a key scaffold in drug discovery, demonstrating potential in combating resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and various cancers. The design of 1,2,4-triazole hybrids, in particular, has shown promise in developing broad-spectrum antibacterial agents against drug-resistant pathogens including MRSA, underscoring the importance of triazole derivatives in addressing contemporary challenges in antimicrobial resistance (Ferreira et al., 2013) (Xuemei Ge & Zhi Xu, 2020).
Applications in Material Science
1,2,3-Triazole derivatives have found applications in material science, particularly in the development of proton-conducting polymeric membranes for fuel cells. These membranes are valued for their thermal stability, mechanical strength, and high ionic conductivity under anhydrous conditions at elevated temperatures, highlighting the role of triazole-based polymers in advancing energy technologies (Prozorova & Pozdnyakov, 2023).
Organic Synthesis and Green Chemistry
The versatility of triazole rings in organic synthesis is exemplified by their role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloadditions (CuAAC). This method has facilitated the synthesis of triazole derivatives under eco-friendly conditions, contributing to green chemistry by minimizing waste and improving reaction efficiencies. Advances in triazole synthesis from CuAAC based on eco-friendly procedures emphasize the importance of 1,2,3-triazoles in the sustainable development of new compounds with potential applications across various domains (de Souza et al., 2019).
特性
IUPAC Name |
4-(chloromethyl)-1-(3-propan-2-ylphenyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9(2)10-4-3-5-12(6-10)16-8-11(7-13)14-15-16/h3-6,8-9H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDDZJSBCOYRQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N2C=C(N=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Cyclopropylethyl)[(oxan-4-yl)methyl]amine](/img/structure/B1467363.png)

![N-[(2,4,6-trimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467369.png)


![1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1467374.png)
![4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole](/img/structure/B1467375.png)
![4-(chloromethyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467376.png)
![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467377.png)
![[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467378.png)


![[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467382.png)